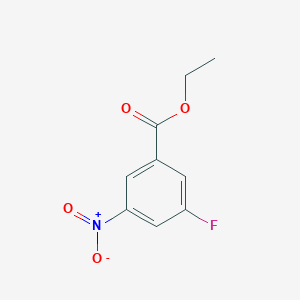

3-氟-5-硝基苯甲酸乙酯

描述

Synthesis Analysis

Ethyl 3-fluoro-5-nitrobenzoate can be synthesized by various methods. The most common method involves the reaction of 3-fluorobenzoic acid with nitric acid in the presence of concentrated sulfuric acid . The resulting product is then esterified with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid .Molecular Structure Analysis

The molecular formula of Ethyl 3-fluoro-5-nitrobenzoate is C9H8FNO4 . It has a molecular weight of 213.16 g/mol .Physical and Chemical Properties Analysis

Ethyl 3-fluoro-5-nitrobenzoate is a yellow crystalline solid that has a bitter taste and is soluble in organic solvents. It has a melting point of 75-77 °C and a boiling point of 324-325 °C. It is sparingly soluble in water but freely soluble in organic solvents such as methanol, ethanol, and acetone.科学研究应用

鸟嘌呤类似物库的合成

3-氟-5-硝基苯甲酸乙酯作为鸟嘌呤类似物库合成的构建模块,表明其在药物发现和生化研究中的重要性。该化合物的化学反应性允许创建可以模拟生物分子的多种分子结构,在开发新的治疗剂中发挥着至关重要的作用(Miller 和 Mitchison,2004)。

晶体学和分子结构分析

涉及 3-氟-5-硝基苯甲酸乙酯的研究也延伸到晶体学和分子结构分析领域。已经对该化合物的衍生物的合成和晶体结构进行了研究,提供了对其衍生物的分子相互作用和稳定性的见解。这些发现对于设计和开发具有所需物理和化学性质的新型材料和化学实体非常重要(Yeong 等,2018)。

杂环化学

3-氟-5-硝基苯甲酸乙酯在杂环化学中用作合成各种含氮杂环的前体。这些杂环由于存在于许多生物活性分子中而备受药物化学关注。3-氟-5-硝基苯甲酸乙酯形成不同杂环结构的多功能性使其成为合成潜在候选药物的宝贵工具(Křupková 等,2013)。

肽模拟物的氟化模板

该化合物还被探索作为 β-转角肽模拟物合成的氟化模板。这些肽模拟物对于开发可以模拟或破坏蛋白质-蛋白质相互作用的治疗剂至关重要。将氟原子掺入肽模拟物结构中可以增强其代谢稳定性,使 3-氟-5-硝基苯甲酸乙酯成为稳定且有效的仿生化合物开发中的关键中间体(Jiang 和 Burgess,2002)。

非线性光学材料

最后,3-氟-5-硝基苯甲酸乙酯的衍生物因其在非线性光学材料中的潜在应用而受到研究。这些材料对于光子器件(例如光限制器、调制器和开关)很重要。对这些衍生物的非线性光学性质的研究强调了 3-氟-5-硝基苯甲酸乙酯在光学技术先进材料开发中的更广泛适用性(Nair 等,2022)。

安全和危害

Ethyl 3-fluoro-5-nitrobenzoate is considered hazardous. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . In case of fire, use water spray, carbon dioxide, dry chemical, or foam for extinction .

作用机制

Mode of Action

. Nitration is a process where a nitro group is introduced into a molecule, often facilitating further chemical reactions. The nitro group in Ethyl 3-fluoro-5-nitrobenzoate could potentially interact with its targets, leading to changes in their structure or function.

Biochemical Pathways

Nitrobenzoates are often used in multistep synthesis processes, which involve a series of chemical reactions . These reactions can lead to various downstream effects, depending on the specific targets and the overall context of the biochemical pathway.

属性

IUPAC Name |

ethyl 3-fluoro-5-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO4/c1-2-15-9(12)6-3-7(10)5-8(4-6)11(13)14/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYDCODASTCWZBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

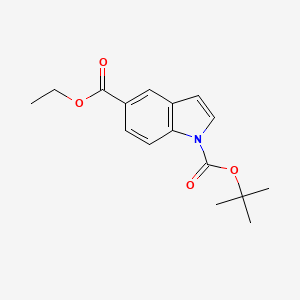

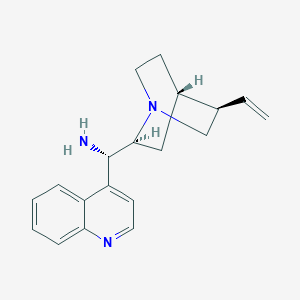

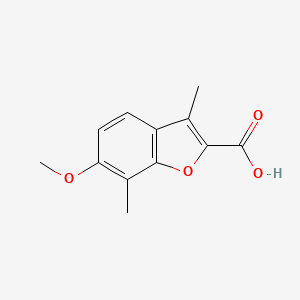

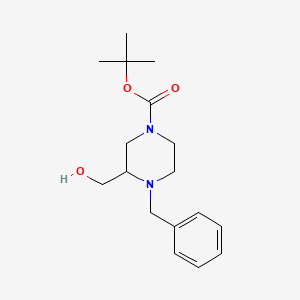

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9,9'-[5-(Triphenylsilyl)-1,3-phenylene]bis-9H-carbazole](/img/structure/B3157552.png)

![5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-thiol](/img/structure/B3157559.png)

![2-[(4-methoxyphenyl)methylideneamino]oxyacetic Acid](/img/structure/B3157667.png)